

Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Quinoxalinecarboxylic acid**

Cat. No.: **B048679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Quinoxalinecarboxylic acid** using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the key spectroscopic data for **2-Quinoxalinecarboxylic acid**.

FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
1710-1690	C=O stretch	Carboxylic Acid
~1600, ~1500, ~1450	C=C and C=N stretching	Aromatic/Heterocyclic Rings
1320-1210	C-O stretch	Carboxylic Acid
950-910	O-H bend (out-of-plane)	Carboxylic Acid
800-700	C-H bend (out-of-plane)	Aromatic

¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.5 (broad s)	Singlet	-COOH
~9.3 (s)	Singlet	H-3
~8.3-8.1 (m)	Multiplet	H-5, H-8
~8.0-7.8 (m)	Multiplet	H-6, H-7

¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~148	C-2
~145	C-3
~142	C-8a
~141	C-4a
~132	C-7
~131	C-6
~130	C-5
~129	C-8

Experimental Protocols

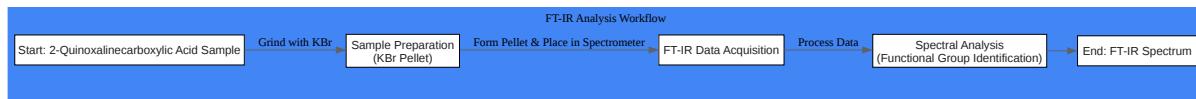
FT-IR Spectroscopy

Objective: To identify the functional groups present in **2-Quinoxalinecarboxylic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **2-Quinoxalinecarboxylic acid** with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
 - Transfer the finely ground powder into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

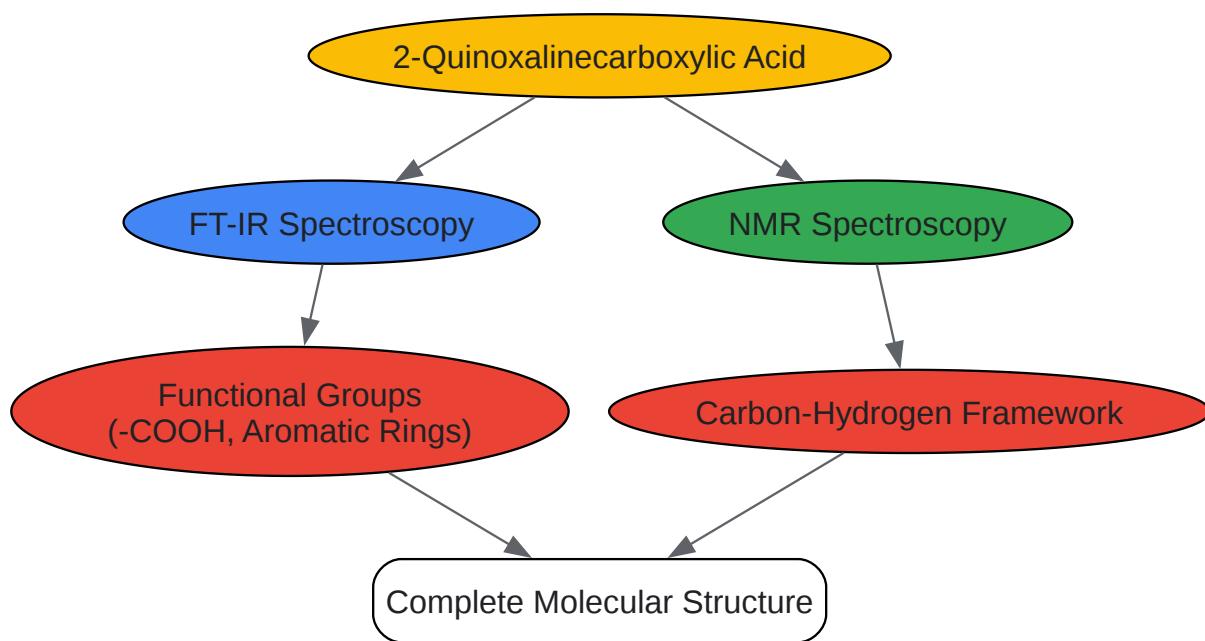
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .


NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **2-Quinoxalinecarboxylic acid**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2-Quinoxalinecarboxylic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
 - Ensure complete dissolution, using gentle warming or vortexing if necessary.
 - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.
 - Process the spectra (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).


Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis of **2-Quinoxalinecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of **2-Quinoxalinecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques and structural information.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048679#spectroscopic-analysis-of-2-quinoxalinecarboxylic-acid-ft-ir-nmr\]](https://www.benchchem.com/product/b048679#spectroscopic-analysis-of-2-quinoxalinecarboxylic-acid-ft-ir-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com